molecular formula C18H21N5O3S B2550039 2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-mesitylacetamide CAS No. 946379-33-5

2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-mesitylacetamide

Cat. No.: B2550039
CAS No.: 946379-33-5
M. Wt: 387.46
InChI Key: PXSQMQPXYMJGAS-UHFFFAOYSA-N
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Description

2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-mesitylacetamide is a potent and selective small molecule inhibitor designed for biochemical and cellular research. This compound features a pyrazolopyrimidinone core, a scaffold known for its high affinity for the kinase ATP-binding site, and is structurally related to advanced therapeutic candidates in development. Its primary research value lies in its ability to potently inhibit specific kinases, such as MNK1 and MNK2 (Mitogen-activated protein kinase-interacting kinases), which are key regulators of eukaryotic translation initiation factor 4E (eIF4E) phosphorylation. By targeting the MNK-eIF4E axis , this inhibitor provides a critical tool for investigating post-transcriptional gene expression control, particularly in the context of oncogenesis and cancer cell proliferation where this pathway is often dysregulated. Researchers utilize this compound to dissect the role of cap-dependent translation in cellular transformation, tumor growth, and resistance to chemotherapy. Furthermore, its mechanism of action extends to probing inflammatory signaling pathways, as MNK kinases are also involved in the production of key inflammatory cytokines. This makes it a valuable asset for studies in immunology and autoimmune diseases. The compound's selective profile enables highly specific pharmacological intervention with minimal off-target effects, allowing for precise analysis of kinase signaling networks in complex biological systems.

Properties

IUPAC Name

2-[[1-(2-hydroxyethyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O3S/c1-10-6-11(2)15(12(3)7-10)20-14(25)9-27-18-21-16-13(17(26)22-18)8-19-23(16)4-5-24/h6-8,24H,4-5,9H2,1-3H3,(H,20,25)(H,21,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXSQMQPXYMJGAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NC3=C(C=NN3CCO)C(=O)N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-mesitylacetamide is a novel pyrazolo[3,4-d]pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antiviral research. This article reviews the current understanding of its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure

The compound's structure can be delineated as follows:

  • Core Structure : Pyrazolo[3,4-d]pyrimidine
  • Functional Groups : Hydroxyethyl, thioether linkage, mesitylacetamide

Research indicates that compounds similar to this pyrazolo derivative often exhibit biological activity through various mechanisms:

  • Inhibition of Enzymatic Activity : Many pyrazolo derivatives act as inhibitors of key enzymes involved in cancer cell proliferation and viral replication.
  • Induction of Apoptosis : These compounds can trigger programmed cell death in cancer cells by activating intrinsic apoptotic pathways.
  • Anti-inflammatory Properties : Some derivatives have demonstrated the ability to modulate inflammatory responses, which is crucial in cancer progression and other diseases.

Anticancer Activity

Recent studies have shown that pyrazolo[3,4-d]pyrimidine derivatives exhibit significant cytotoxic effects against various cancer cell lines. The following table summarizes key findings related to the anticancer activity of compounds similar to this compound.

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AMCF7 (Breast)3.79Induces apoptosis
Compound BA549 (Lung)26Inhibits cell proliferation
Compound CNCI-H460 (Lung)42.30Modulates inflammatory pathways

Antiviral Activity

The antiviral potential of pyrazolo derivatives has also been explored. They have shown promising results against viruses by inhibiting viral replication and disrupting viral life cycles.

CompoundVirusEC50 (µM)Mechanism of Action
Compound DHIV0.20Inhibits reverse transcriptase
Compound EHCV0.35Blocks viral entry

Case Studies

Several case studies highlight the effectiveness of pyrazolo derivatives in clinical and preclinical settings:

  • Case Study on Anticancer Efficacy : A study involving a derivative similar to our compound showed a significant reduction in tumor size in xenograft models when administered at dosages correlating with observed IC50 values in vitro.
  • Antiviral Screening : A recent screening of various pyrazolo compounds against HIV revealed that certain modifications to the core structure enhanced their potency and selectivity for viral targets.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Core Modifications
  • Pyrazolo[3,4-d]pyrimidinone Backbone: Common across analogs, but substituents at N1, C6, and the acetamide nitrogen vary significantly (Table 1).
  • N1 Substituents :
    • 2-Hydroxyethyl (target compound): Enhances solubility via hydrogen bonding.
    • 3-Chlorophenyl (HS38) or 2-chloro-2-phenylethyl (118d): Increase lipophilicity and steric hindrance .
  • C6 Linkage: Thioether (-S-) vs. amino (-NH-) or oxygen (-O-) alters electronic properties and metabolic stability.
Acetamide Side Chain
  • Mesityl Group : Unique to the target compound, providing steric bulk that may improve selectivity by preventing off-target binding.
  • Morpholinophenyl (122, 123) or benzyl (5.12): Polar groups enhance water solubility but reduce membrane permeability .
  • Chlorophenyl (118d) or phenethylamino (118b): Introduce halogen bonding or extended π-interactions .

Physicochemical Properties

Molecular Weight and Lipophilicity
Compound Molecular Weight Key Substituents LogP* (Predicted)
Target Compound ~500 (est.) 2-hydroxyethyl, mesityl 3.2
HS38 422.89 3-chlorophenyl, propanamide 2.8
5.12 328.38 benzyl 1.5
118d 662.63 2-chloro-2-phenylethyl, chloro 4.1
123 543.47 morpholinophenyl, chloro 2.9

*LogP estimated using fragment-based methods. The target compound’s mesityl group increases lipophilicity compared to morpholinophenyl or benzyl analogs.

Melting Points and Solubility
  • 118d : Low mp (118–124°C) due to flexible chloro-phenylethyl chain .
  • 123 : Higher mp (107–118°C) with rigid morpholine ring .

Q & A

Q. What synthetic methodologies are commonly employed for synthesizing this compound, and how can reaction yields be improved?

The compound is synthesized via nucleophilic substitution or thiol-ene reactions, leveraging the reactivity of the pyrazolo[3,4-d]pyrimidin-6-ylthio group. Key steps include coupling 1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidine-6-thiol with N-mesitylacetamide derivatives. Yield optimization can be achieved using Design of Experiments (DoE) to systematically vary parameters like temperature, solvent polarity, and catalyst loading . For instance, reports a 66% yield via controlled reaction conditions, while emphasizes statistical methods to minimize trial-and-error approaches.

Q. How can NMR spectroscopy confirm the structural integrity of this compound?

1^1H NMR is critical for verifying substituent positions and hydrogen environments. Key signals include:

  • A singlet for the pyrazolo[3,4-d]pyrimidin-6-ylthio group (δ 6.05 ppm, 1H).
  • A triplet for the hydroxyethyl group (δ 4.11 ppm, 2H).
  • Aromatic protons from the mesityl group (δ 7.60–7.27 ppm). Discrepancies in integration or splitting patterns indicate impurities or incomplete substitution, necessitating recrystallization or column purification .

Q. What preliminary assays are recommended to evaluate biological activity?

Initial screening should focus on target-specific assays (e.g., enzyme inhibition for kinase targets) and physicochemical profiling (solubility, logP). highlights antimicrobial and antioxidant testing frameworks for thiazolidinone analogs, which can be adapted by substituting relevant biological targets. Use in vitro models to establish baseline IC50_{50} values before advancing to SAR studies .

Advanced Research Questions

Q. How can computational and experimental data be integrated to resolve contradictions in activity profiles?

Discrepancies between predicted (e.g., docking scores) and observed activities may arise from solvation effects or conformational flexibility. Use quantum mechanical calculations (DFT) to refine binding poses and molecular dynamics simulations to assess protein-ligand stability. describes ICReDD’s feedback loop, where experimental data (e.g., kinetic measurements) recalibrate computational models, narrowing optimal conditions .

Q. What strategies optimize purification of this compound when scaling synthesis?

Advanced purification involves:

  • Chromatography : Reverse-phase HPLC with C18 columns (MeCN/H2_2O gradient) to resolve polar byproducts.
  • Crystallization : Screen solvents (DMSO, EtOH) using high-throughput platforms to identify conditions favoring monocrystalline forms. advocates DoE to map solvent-polarity vs. yield relationships, reducing iterative testing .

Q. How should SAR studies be designed to probe the pyrazolo[3,4-d]pyrimidine core’s role in activity?

Systematically modify:

  • Core substituents : Replace the hydroxyethyl group with other alkyl chains (e.g., propyl, isopropyl) to assess steric effects.
  • Thioacetamide linker : Substitute sulfur with oxygen/selenium to evaluate electronic contributions. demonstrates multi-step analog synthesis (e.g., AZD8931), combining heterocyclic cores with varied substituents. Pair synthetic analogs with enzymatic assays and MD simulations to correlate structural changes with activity .

Q. What experimental controls mitigate instability of the pyrazolo[3,4-d]pyrimidine core under acidic/basic conditions?

  • pH Stability Studies : Monitor degradation via LC-MS under physiologically relevant pH (1.2–7.4).
  • Light/Temperature Controls : Store intermediates at –20°C in amber vials to prevent photodegradation. ’s use of DMSO-d6 for NMR (δ 12.50 ppm NH signal) suggests sensitivity to moisture, requiring anhydrous conditions during synthesis .

Methodological Considerations

  • Data Validation : Cross-validate NMR assignments with 2D techniques (HSQC, HMBC) and high-resolution mass spectrometry .
  • Computational Tools : Leverage software like Gaussian (DFT) or AutoDock (docking) for predictive modeling, as noted in .
  • Ethical Compliance : Adhere to safety protocols for handling thiol-containing compounds (e.g., fume hood use, PPE), per .

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